molecular formula C10H13F2N B13718350 1,1-Difluoro-1-(o-tolyl)propan-2-amine

1,1-Difluoro-1-(o-tolyl)propan-2-amine

Cat. No.: B13718350
M. Wt: 185.21 g/mol
InChI Key: LOYMIVVUPRNQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-1-(o-tolyl)propan-2-amine is an organic compound characterized by the presence of two fluorine atoms and an o-tolyl group attached to a propan-2-amine backbone

Preparation Methods

The synthesis of 1,1-Difluoro-1-(o-tolyl)propan-2-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions . Industrial production methods may involve large-scale fluorination processes using similar reagents, optimized for efficiency and yield.

Chemical Reactions Analysis

1,1-Difluoro-1-(o-tolyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1,1-Difluoro-1-(o-tolyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-1-(o-tolyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1,1-Difluoro-1-(o-tolyl)propan-2-amine can be compared with other similar compounds, such as:

    1,1-Difluoro-1-(p-tolyl)propan-2-amine: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1,1-Difluoro-1-(m-tolyl)propan-2-amine: Similar structure but with a meta-tolyl group.

    1,1-Difluoro-1-(phenyl)propan-2-amine: Lacks the methyl group present in the tolyl derivatives.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

1,1-difluoro-1-(2-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H13F2N/c1-7-5-3-4-6-9(7)10(11,12)8(2)13/h3-6,8H,13H2,1-2H3

InChI Key

LOYMIVVUPRNQHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C)N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.